molecular formula C14H14F3N3O B12240461 N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12240461
M. Wt: 297.28 g/mol
InChI Key: JGVRDORCQHDHID-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a pyrazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base.

    Formation of the Propanamide Linker: The propanamide linker can be introduced by reacting the pyrazole derivative with 3-bromopropionyl chloride.

    Attachment of the Trifluoromethyl Phenyl Group: The final step involves the coupling of the trifluoromethyl-substituted phenyl group to the propanamide linker using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-3-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(chloromethyl)phenyl]propanamide: Contains a chloromethyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C14H14F3N3O/c1-20-9-8-12(19-20)18-13(21)7-4-10-2-5-11(6-3-10)14(15,16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19,21)

InChI Key

JGVRDORCQHDHID-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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